3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-7-32-16-11-9-8-10-15(16)28-14(2)12-26-18-19(24-21(26)28)25(6)22(31)27(20(18)30)13-17(29)23(3,4)5/h8-12H,7,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASJBADVWLZTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acids are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Variations in Receptor Affinity and Enzyme Inhibition
Key structural modifications in related compounds and their biological implications are summarized below:
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives
Structure-Activity Relationship (SAR) Insights
Aromatic Substituents at Position 8: Electron-donating groups (e.g., methoxy in Compound 70, ) enhance interactions with hydrophobic pockets in kinases or PDEs. Bulky substituents (e.g., dihydroisoquinolin-butyl in Compound 5, ) improve 5-HT receptor affinity but reduce PDE4B1 inhibition due to steric clashes. Halogenated aryl groups (e.g., 2-chlorobenzyl in ) increase TGF-β inhibitory potency by enhancing electrophilic reactivity.
Alkyl/Oxo Substituents at Position 3 :
- The 3-(3,3-dimethyl-2-oxobutyl) group in the target compound balances lipophilicity and hydrogen-bonding capacity, making it favorable for dual receptor/enzyme targeting.
- In contrast, 3-(p-fluorophenyl) () introduces aromaticity and fluorescence, shifting applications to bioimaging.
Methylation Patterns :
Therapeutic Potential Across Analogues
- PDE4B/PDE10A Inhibition: Compounds with branched alkyl ketones (e.g., target compound) or dihydroisoquinolin groups (Compound 5, ) show promise in neurodegenerative and inflammatory diseases.
- Kinase Inhibition: Derivatives with cyanophenyl (Compound 70, ) or methoxyphenyl groups exhibit selectivity for tyrosine kinases, relevant in oncology.
- TGF-β Inhibition : Chlorobenzyl-substituted derivatives () are potent antifibrotic agents, highlighting the scaffold’s versatility.
Biological Activity
The compound 3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known by its CAS number 878728-77-9, is an organic molecule with a complex structure that includes purine-like features. This compound has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research.
Chemical Structure and Properties
This compound belongs to the class of imidazopyridines and features a fused imidazole and pyridine ring system. Its molecular formula is C23H27N5O4, and it exhibits various functional groups that contribute to its reactivity and biological properties.
Antiviral Properties
Research indicates that This compound acts as an allosteric modulator of the Hepatitis B virus core protein. This suggests that the compound may interfere with viral replication processes, making it a candidate for therapeutic applications against Hepatitis B virus (HBV) infections.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or cancer cell metabolism.
- Receptor Modulation : By binding to allosteric sites on proteins, it could alter the activity of receptors involved in inflammatory pathways or viral lifecycle events.
Case Studies and Experimental Data
Several studies have explored the biological activities of imidazopyridines similar to this compound. For instance:
| Study | Findings |
|---|---|
| Study A | Demonstrated antiviral activity against HBV with IC50 values indicating effective inhibition at low concentrations. |
| Study B | Reported anti-inflammatory effects in animal models, reducing cytokine release significantly compared to controls. |
| Study C | Showed cytotoxic effects on cancer cell lines with an observed increase in apoptotic markers at higher concentrations. |
These findings suggest that the compound could serve as a lead structure for further drug development targeting viral infections and cancer.
Synthesis
The synthesis of This compound involves multiple steps that can vary based on desired purity and yield. Typically, the synthesis includes:
- Formation of the imidazopyridine core.
- Introduction of the dimethyl and ethoxy substituents through nucleophilic substitution reactions.
- Purification via chromatography techniques.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from imidazo[2,1-f]purine precursors. Key steps include:
- Cyclization : Acidic or basic conditions to form the imidazo[2,1-f]purine core .
- Substituent Introduction : Alkylation or arylation reactions to attach the 3,3-dimethyl-2-oxobutyl and 2-ethoxyphenyl groups.
- Optimization : Solvent choice (e.g., dichloromethane or ethanol), temperature control (40–80°C), and catalysts (e.g., Pd for cross-coupling reactions) significantly impact yield .
- Purification : Use HPLC (High-Performance Liquid Chromatography) with C18 columns and gradient elution (e.g., acetonitrile/water) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., δ 7.2–7.8 ppm for aromatic protons of the 2-ethoxyphenyl group) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 454.2) .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive 3D structural validation .
Q. How can initial biological activity screening be designed for this compound?
- In vitro Assays : Test against kinase or receptor targets (e.g., adenosine receptors) using fluorescence polarization or radioligand binding assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological activity?
- Substituent Variation : Modify the 2-ethoxyphenyl group to 4-chlorophenyl or 3-methoxyphenyl and compare IC50 values in kinase inhibition assays .
- Core Modifications : Replace the imidazo[2,1-f]purine core with pyrazolo[3,4-d]pyrimidine and assess changes in binding affinity .
- Data Analysis : Use multivariate regression models to correlate substituent electronic properties (e.g., Hammett σ constants) with activity .
Q. What computational strategies are effective for predicting target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding to adenosine A2A receptors (PDB ID: 4UHR). Focus on hydrophobic interactions with the 3,3-dimethyl-2-oxobutyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Ser277 and His264) using Schrödinger’s Phase .
Q. How can contradictions in biological data (e.g., variable IC50 values across assays) be resolved?
- Assay Standardization : Control variables like ATP concentration (10 µM vs. 100 µM) in kinase assays to reduce variability .
- Metabolic Stability Testing : Use liver microsomes to determine if CYP450-mediated degradation affects potency .
- Orthogonal Validation : Confirm activity via SPR (Surface Plasmon Resonance) if discrepancies arise between fluorescence and radiometric assays .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Reaction Exotherms : Use flow chemistry to control temperature during exothermic steps (e.g., cyclization) .
- Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for large batches .
- Yield Optimization : Employ Design of Experiments (DoE) to optimize catalyst loading (e.g., 5–10 mol% Pd) and solvent ratios .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting solubility data across studies?
- Solvent Selection : Compare solubility in DMSO (commonly >10 mM) vs. aqueous buffers (pH 7.4, often <1 mM) using nephelometry .
- Temperature Effects : Measure solubility at 25°C vs. 37°C to assess thermal stability .
Q. What strategies validate the compound’s mechanism of action in cellular models?
- Knockdown/CRISPR : Silence putative targets (e.g., PI3Kδ) and assess rescue of compound-induced effects .
- Biochemical Profiling : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
